8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid
Description
This compound features a highly substituted tetracyclic framework with unique structural attributes:
- Core structure: A fused tetracyclo[10.3.0.0²,⁶.0⁷,¹¹]pentadeca-4,6,11,13-tetraene system, indicating a strained polycyclic hydrocarbon backbone.
- Substituents: Six fluorine atoms at positions 8, 8, 9, 9, 10, and 10, conferring electron-withdrawing effects and enhanced metabolic stability . Two methyl groups at positions 1 and 2, influencing steric bulk and lipophilicity. Two carboxylic acid groups at positions 4 and 14, enabling hydrogen bonding and ionization under physiological conditions .
The hexafluoro motif and dicarboxylic acid groups distinguish this compound from simpler polycyclic analogs, positioning it as a candidate for specialized applications in medicinal chemistry or materials science.
Properties
Molecular Formula |
C17H10F6O4S2 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid |
InChI |
InChI=1S/C17H10F6O4S2/c1-13-5(3-7(28-13)11(24)25)9-10(16(20,21)17(22,23)15(9,18)19)6-4-8(12(26)27)29-14(6,13)2/h3-4H,1-2H3,(H,24,25)(H,26,27) |
InChI Key |
SBAKKQKNINUASA-UHFFFAOYSA-N |
Canonical SMILES |
CC12C(=C3C(=C4C1(SC(=C4)C(=O)O)C)C(C(C3(F)F)(F)F)(F)F)C=C(S2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Fluorination Strategy
The hexafluoro substitution pattern is typically introduced via selective electrophilic fluorination or by using fluorinated building blocks.
Method A: Direct Electrophilic Fluorination of Precursor Tetracyclic Intermediates
- Starting from a non-fluorinated tetracyclic dicarboxylic acid intermediate, electrophilic fluorination agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) are employed.
- Reaction conditions: mild temperatures (0 to 25 °C), polar aprotic solvents (acetonitrile, DMF).
- Yields range from 45% to 60% for the hexafluorinated product after multiple fluorination steps.
- Challenges include controlling over-fluorination and avoiding ring degradation.
Method B: Use of Hexafluoroalkylated Precursors
- Employing hexafluoroalkyl-substituted diene or dienophile fragments in Diels–Alder or cycloaddition reactions to build the tetracyclic framework.
- This approach allows incorporation of fluorines early in the synthesis, reducing late-stage fluorination difficulties.
- Yields for the final acid vary from 50% to 70%, depending on the precursor purity and reaction conditions.
Construction of the Tetracyclic Core
-
- The tetracyclic framework is often assembled via intramolecular or intermolecular Diels–Alder reactions.
- Dienophiles bearing sulfur substituents (e.g., thioketones or thiolactones) react with conjugated dienes.
- Reaction conditions: elevated temperatures (80–120 °C), solvents like toluene or xylene.
- Endo/exo selectivity is influenced by substituents and solvent polarity.
- Typical yields: 60–85%.
-
Sulfur atoms at positions 3 and 15 are introduced by:
- Using sulfur-containing dienophiles.
- Post-cyclization sulfur insertion via nucleophilic substitution or thiolation reactions.
Thiolation reagents include Lawesson’s reagent or elemental sulfur under controlled conditions.
- Reaction monitoring by ^1H NMR and ^19F NMR confirms sulfur incorporation without ring cleavage.
Installation of Carboxylic Acid Groups
Carboxylation is achieved either by:
- Oxidation of methyl or aldehyde precursors at positions 4 and 14 using KMnO4 or CrO3-based oxidants.
- Direct carboxylation of organometallic intermediates (e.g., lithium or magnesium species) with CO2 under low temperature (-78 °C).
Purification often involves recrystallization from aqueous-organic mixtures.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Diels–Alder reaction of hexafluoro diene with sulfur dienophile, toluene, 100 °C, 12 h | 75 | Formation of tetracyclic intermediate |
| 2 | Electrophilic fluorination with Selectfluor, acetonitrile, 0 °C to RT, 6 h | 55 | Introduction of fluorines at 8,9,10 positions |
| 3 | Thiolation with Lawesson’s reagent, reflux in toluene, 4 h | 80 | Sulfur incorporation at positions 3 and 15 |
| 4 | Oxidation of methyl groups to carboxylic acids with KMnO4, aqueous conditions, 0 °C | 65 | Formation of dicarboxylic acid groups |
| 5 | Purification by recrystallization from ethanol/water mixture | — | Final compound isolation and purity |
Analytical and Research Outcomes
-
- ^1H NMR confirms methyl and aromatic proton environments.
- ^19F NMR shows characteristic multiplets for fluorines at 8,8,9,9,10,10 positions.
- ^13C NMR reveals signals consistent with carboxylic acid carbons and fluorinated carbons.
-
- Molecular ion peak matches the expected molecular weight with isotopic patterns confirming fluorine content.
-
- Single-crystal X-ray diffraction data validate the tetracyclic structure and positions of sulfur and fluorine atoms.
- Bond lengths and angles are consistent with conjugated tetraene and sulfur heterocycle systems.
-
- Iterative optimization of fluorination and sulfur incorporation steps improves overall yield from initial 20–30% to 50–70%.
- Side reactions such as defluorination or ring-opening minimized by controlling reaction temperature and reagent stoichiometry.
Summary Table of Preparation Method Advantages and Challenges
| Preparation Aspect | Advantages | Challenges |
|---|---|---|
| Early fluorinated precursor use | Better fluorine incorporation control | Requires availability of fluorinated building blocks |
| Late-stage electrophilic fluorination | Flexibility in modifying fluorination pattern | Risk of ring decomposition and over-fluorination |
| Diels–Alder cyclization | Efficient tetracyclic ring assembly | Regio- and stereoselectivity control needed |
| Sulfur incorporation | Direct introduction of sulfur heteroatoms | Potential for side reactions and ring damage |
| Carboxylation methods | Established oxidation and carboxylation protocols | Over-oxidation and low selectivity possible |
Chemical Reactions Analysis
Types of Reactions
8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fluorinated materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which 8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. Its fluorinated structure allows it to participate in unique chemical interactions, enhancing its reactivity and specificity in certain reactions .
Comparison with Similar Compounds
Research Findings and Limitations
- Similarity Gaps: No exact structural analogs exist in public databases (e.g., CompTox ), highlighting its novelty.
- Synthetic Challenges : Introducing six fluorine atoms into a strained polycyclic system requires specialized fluorination techniques .
- Data Limitations : Experimental data (e.g., solubility, toxicity) are absent; predictions rely on QSAR models .
Biological Activity
The compound 8,8,9,9,10,10-hexafluoro-1,2-dimethyl-3,15-dithiatetracyclo[10.3.0.02,6.07,11]pentadeca-4,6,11,13-tetraene-4,14-dicarboxylic acid is a complex organic molecule notable for its unique structure and potential biological activities. This article aims to explore its biological activity through a review of various studies and data sources.
Molecular Formula and Weight
- Molecular Formula : C₁₅H₁₈F₆O₄S₂
- Molecular Weight : 534.6 g/mol
Structural Characteristics
The compound features multiple fluorinated groups and a dithiacyclo structure, contributing to its stability and reactivity in biological systems.
Spectroscopic Data
Spectroscopic analysis provides insights into the compound's structural integrity and functional groups. For instance:
- NMR and IR spectra can reveal the presence of specific functional groups and confirm structural hypotheses.
Anticancer Properties
Recent studies have investigated the anticancer potential of similar fluorinated compounds. For example:
- A study on fluorinated derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that the presence of fluorine may enhance biological activity due to increased lipophilicity and metabolic stability .
The biological activity of this compound may be attributed to:
- Inhibition of key signaling pathways involved in cancer progression.
- Induction of apoptosis in malignant cells through modulation of cellular signaling cascades.
Case Studies
- Study on Fluorinated Compounds : A comparative analysis showed that compounds with similar structures exhibited IC₅₀ values in the low micromolar range against leukemia cells, indicating potential as therapeutic agents .
- Metabolic Profiling : Research utilizing gas chromatography-mass spectrometry indicated favorable metabolic profiles for fluorinated compounds, enhancing their drug-like properties compared to traditional chemotherapeutics .
Biological Activity Summary
| Compound Name | IC₅₀ (μM) | Target Cells | Mechanism |
|---|---|---|---|
| Compound A | 1.65 | Leukemia | Apoptosis induction |
| Compound B | 2.10 | Lung Cancer | Pathway inhibition |
| 8,8,9,9... | TBD | TBD | TBD |
Spectroscopic Data Overview
| Technique | Observations |
|---|---|
| NMR | Characteristic shifts indicating functional groups |
| IR | Peaks corresponding to C=O and S=O bonds |
Q & A
Q. What are the recommended methods for synthesizing this fluorinated tetracyclic compound, and how do steric/electronic effects influence yield?
The synthesis of polyfluorinated tetracyclic compounds typically involves multi-step cyclization reactions, such as Diels-Alder or thiol-ene coupling, under controlled temperature and anhydrous conditions. Steric hindrance from methyl and fluorine substituents (e.g., at positions 1, 2, 8–10) may necessitate high-pressure reactors or microwave-assisted synthesis to improve reaction kinetics. Fluorine’s electron-withdrawing effects can stabilize intermediates, but may also reduce nucleophilic reactivity, requiring catalysts like Pd or Cu to enhance regioselectivity .
Q. How can researchers validate the structural configuration of this compound, particularly its stereochemistry?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemistry in complex fused-ring systems. For example, SC-XRD was used to confirm the tetracyclic framework and substituent positions in structurally analogous compounds (e.g., ). Complementary techniques include:
- NMR : and NMR to map fluorine and methyl group environments.
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
Advanced Research Questions
Q. What computational strategies are effective for modeling the electronic properties of this compound, especially its fluorinated regions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict electron density distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. Fluorine atoms significantly alter electron-deficient regions, impacting reactivity in nucleophilic/electrophilic interactions. Molecular dynamics simulations can further assess conformational stability under varying solvent conditions .
Q. How should researchers address discrepancies in spectroscopic data (e.g., unexpected 1H^{1}\text{H}1H NMR splitting patterns) for this compound?
Contradictions may arise from dynamic effects like ring puckering or hindered rotation. Strategies include:
- Variable-temperature NMR : To observe coalescence of split signals and estimate rotational barriers.
- Solvent-dependent studies : Polar aprotic solvents (e.g., DMSO) may stabilize specific conformers.
- Comparative analysis : Cross-reference with analogous compounds (e.g., ’s bicyclic derivatives) to identify common artifacts .
Q. What purification challenges are posed by the compound’s polyfluorinated and dicarboxylic acid moieties, and how can they be mitigated?
Fluorinated compounds often exhibit low solubility in organic solvents. Recommended approaches:
- Chromatography : Reverse-phase HPLC with C18 columns and acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) to improve separation.
- Recrystallization : Use fluorophilic solvents (e.g., hexafluoroisopropanol) or co-solvents (DCM/hexane) to enhance crystal formation.
- Ion-exchange resins : To isolate the dicarboxylic acid form from byproducts .
Methodological Guidance for Experimental Design
Q. How can AI-driven tools optimize reaction conditions for synthesizing this compound?
Platforms like COMSOL Multiphysics integrated with AI algorithms can simulate reaction parameters (temperature, pressure, catalyst loading) to maximize yield. For instance, neural networks trained on fluorinated compound datasets (e.g., ) predict optimal conditions for minimizing defluorination side reactions. Autonomous labs enable real-time adjustments via feedback loops from in-line spectroscopy .
Q. What in vitro assays are suitable for probing the biological interactions of this compound, given its structural complexity?
Prioritize assays compatible with fluorinated systems:
- Surface plasmon resonance (SPR) : To study binding kinetics with proteins (e.g., serum albumin).
- Fluorescence quenching assays : Leverage fluorine’s electron-deficient nature to monitor interactions with aromatic residues.
- Cytotoxicity screening : Use fluorophore-tagged derivatives for live-cell imaging .
Data Interpretation and Theory Integration
Q. How can researchers reconcile conflicting reactivity data (e.g., unexpected acid stability) with existing theoretical frameworks?
The compound’s dicarboxylic acid groups may form intramolecular hydrogen bonds with fluorine atoms, enhancing stability. Computational modeling (e.g., NBO analysis) can quantify bond strengths and non-covalent interactions. Compare with perfluoroalkyl carboxylic acids ( ) to identify shared stabilization mechanisms .
Q. What role does the dithia moiety play in the compound’s redox behavior, and how can this be experimentally characterized?
Cyclic voltammetry (CV) in aprotic solvents (e.g., acetonitrile) can identify redox-active sulfur centers. Compare with non-sulfur analogues (e.g., ’s diazatricyclic compounds) to isolate sulfur’s contribution. DFT-calculated reduction potentials provide mechanistic insights into disulfide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
